molecular formula C9H11ClN2O2 B13011336 2-(3-Carbamimidoylphenyl)acetic acid hydrochloride

2-(3-Carbamimidoylphenyl)acetic acid hydrochloride

Cat. No.: B13011336
M. Wt: 214.65 g/mol
InChI Key: GDNRDXMVPWTMSI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carbamimidoylphenyl)acetic acid hydrochloride typically involves the reaction of 3-nitrobenzyl cyanide with hydrochloric acid, followed by reduction and hydrolysis steps. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes rigorous quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Carbamimidoylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

2-(3-Carbamimidoylphenyl)acetic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Carbamimidoylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Carbamimidoylphenyl)acetic acid hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its high purity and versatility make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

2-(3-carbamimidoylphenyl)acetic acid;hydrochloride

InChI

InChI=1S/C9H10N2O2.ClH/c10-9(11)7-3-1-2-6(4-7)5-8(12)13;/h1-4H,5H2,(H3,10,11)(H,12,13);1H

InChI Key

GDNRDXMVPWTMSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=N)N)CC(=O)O.Cl

Origin of Product

United States

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